molecular formula C20H20N4O B097550 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- CAS No. 17754-91-5

2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-

Cat. No. B097550
CAS RN: 17754-91-5
M. Wt: 332.4 g/mol
InChI Key: OPJVECATCLMTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-, also known as BAPTA-AM, is a chemical compound that has been widely used in scientific research. It is a cell-permeable calcium chelator that has been used to investigate the role of calcium in various biological processes.

Mechanism Of Action

2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- acts as a calcium chelator, which means that it binds to calcium ions and prevents them from participating in biological processes. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- is cell-permeable, which means that it can enter cells and bind to intracellular calcium ions. Once bound to calcium ions, 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- can prevent the activation of calcium-dependent enzymes and signaling pathways.

Biochemical And Physiological Effects

2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell migration, induce apoptosis, and block synaptic transmission. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has also been shown to have neuroprotective effects, and has been investigated as a potential treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- is its ability to selectively chelate calcium ions. This allows researchers to investigate the role of calcium in specific biological processes. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- is also cell-permeable, which means that it can be used in both in vitro and in vivo experiments. However, one limitation of 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- is its potential to chelate other divalent cations, such as magnesium and zinc. This can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research involving 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-. One area of research is the investigation of the role of calcium in cancer progression. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been shown to inhibit cell migration and induce apoptosis in cancer cells, and may have potential as a cancer therapy. Another area of research is the investigation of the role of calcium in neurodegenerative diseases. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been shown to have neuroprotective effects, and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- can be synthesized through a multistep process that involves the reaction of 2,4-pentanedione with 1,2-phenylenediamine to form 1,2-bis(2,4-pentanedionato)benzene. This compound is then reacted with ethylenediamine to form 1,2-bis(2,4-pentanedionato)-1,2-bis(ethylamino)benzene. The final step involves the reaction of this compound with 2-(2-aminoethoxy)ethanol to form 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-.

Scientific Research Applications

2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been used in various scientific research applications, including the study of calcium signaling, cell migration, and apoptosis. It has also been used to investigate the role of calcium in synaptic transmission and plasticity. 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino- has been used in both in vitro and in vivo experiments, and has been shown to be a useful tool for investigating the role of calcium in various biological processes.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-iminochromen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-3-24(4-2)14-10-9-13-11-15(19(21)25-18(13)12-14)20-22-16-7-5-6-8-17(16)23-20/h5-12,21H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJVECATCLMTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066260
Record name 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-

CAS RN

17754-91-5
Record name 3-(1H-Benzimidazol-2-yl)-N,N-diethyl-2-imino-2H-1-benzopyran-7-amine
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Record name 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-
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Record name 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-
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Record name 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino-
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Record name 2H-1-Benzopyran-7-amine, 3-(1H-benzimidazol-2-yl)-N,N-diethyl-2-imino
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